(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Description
(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a boronate ester derivative featuring a fluorinated aromatic ring and a hydroxymethyl group. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical to pharmaceuticals and agrochemicals . Its synthesis typically follows General Procedure A, involving the reaction of substituted formylphenylboronic acids with pinacol, magnesium sulfate, and sodium borohydride in methanol, achieving yields exceeding 90% . The presence of the fluoro substituent at the meta-position enhances electronic and steric properties, influencing reactivity and downstream applications .
Properties
IUPAC Name |
[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7,16H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTKOQBWYWEFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Boronic Acid and Pinacol Esterification
- Starting Materials: 3-fluorophenylboronic acid or 3-fluoro-5-bromobenzaldehyde derivatives.
- Reagents: Pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane precursor), catalysts (often palladium-based for coupling steps), bases, and solvents such as tetrahydrofuran (THF) or dioxane.
- Conditions: The reaction is performed under an inert atmosphere at temperatures ranging from room temperature to reflux (80-100°C) for several hours to ensure complete conversion.
- Process: The boronic acid reacts with pinacol to form the boronate ester. Subsequent reduction of an aldehyde intermediate using sodium borohydride in methanol yields the hydroxymethyl group on the phenyl ring.
This method yields the target compound with high purity and yield, typically around 70-86% depending on exact conditions and scale.
Reduction of Formyl-Containing Boronate Esters
A detailed example from research literature describes the synthesis of the compound via reduction of 3-formylphenylboronic acid pinacol ester:
- Procedure:
- 3-formylbenzeneboronic acid (1b, 2.50 mmol) is reacted with pinacol (3.00 mmol) and anhydrous magnesium sulfate (5.00 mmol) in methanol.
- Sodium borohydride (1.25 mmol) is added to reduce the formyl group to the hydroxymethyl group.
- The reaction proceeds under mild conditions to give the boronate ester with the hydroxymethyl substituent.
- Yield: 86%
- Physical State: White solid, melting point 48–50 °C
- Characterization: Confirmed by ^1H-NMR and ^13C-NMR spectroscopy.
This method is efficient for introducing the hydroxymethyl group while maintaining the boronate ester functionality intact.
Catalytic Cross-Coupling and Protection Strategies
Palladium-Catalyzed Coupling
- The compound can be synthesized or further functionalized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
- Typical catalysts include Pd2(dba)3 or Pd(dppf)Cl2.
- Bases such as cesium carbonate or potassium phosphate are used.
- Solvent systems often involve THF/water mixtures.
- Reaction times are generally 16-18 hours under reflux and inert atmosphere.
- Purification is performed by preparative HPLC or silica gel chromatography.
This approach is useful for coupling the boronate ester with other aryl or heteroaryl halides to build complex molecules.
Protection of Hydroxyl Group
- The hydroxymethyl group can be protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of DMAP in dry THF under argon atmosphere.
- The reaction is carried out at 0–20 °C for 24 hours.
- This protection step facilitates further synthetic transformations without interference from the free hydroxyl group.
- Yield of the silyl-protected intermediate is about 71%.
Summary of Preparation Conditions and Yields
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boronic acid + Pinacol esterification | 3-fluorophenylboronic acid, pinacol, inert atmosphere, 80-100°C | ~70-86 | High purity, mild conditions |
| Reduction of formyl boronate ester | NaBH4, methanol, MgSO4, room temp | 86 | Efficient hydroxymethyl introduction |
| Pd-catalyzed cross-coupling | Pd2(dba)3 or Pd(dppf)Cl2, Cs2CO3 or K3PO4, THF/H2O, reflux | 21-90 | Used for further functionalization |
| Hydroxyl protection (TBDMSCl/DMAP) | TBDMSCl, DMAP, dry THF, 0-20°C, 24 h, argon atmosphere | 71 | Protects hydroxyl for subsequent reactions |
Research Findings and Analytical Data
NMR Spectroscopy:
^1H-NMR and ^13C-NMR confirm the presence of the boronate ester, fluorine substitution, and hydroxymethyl group. Characteristic chemical shifts include signals for methyl groups of pinacol (~1.3 ppm), aromatic protons, and methylene protons adjacent to the hydroxyl group (~4.6 ppm).Mass Spectrometry:
Molecular ion peaks consistent with the molecular weight of the compound are observed, confirming the expected structure.HPLC Purity: Preparative HPLC shows purity up to 100% at 214 and 254 nm, with retention times around 5.5 minutes under gradient conditions.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds. Key applications include:
| Reagents/Conditions | Product | Yield | Applications |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C) | Biaryl derivatives | 72–85% | Pharmaceutical intermediates |
| Pd(dba)₂, SPhos, K₃PO₄, THF (reflux) | Heterocyclic compounds | 68% | Materials science |
Mechanism :
-
Oxidative addition of aryl halide to Pd(0)
-
Transmetallation with boronic ester
Oxidation Reactions
The primary alcohol group undergoes oxidation to carboxylic acids or ketones under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 6 hr | 3-Fluoro-5-boronphenyl carboxylic acid | 58% | Over-oxidation common |
| CrO₃ | Acetone, 0°C, 2 hr | Corresponding ketone | 41% | Limited scalability |
Reduction Reactions
The boronic ester group remains stable during reductions targeting the alcohol:
| Reducing Agent | Conditions | Product | Yield | Purpose |
|---|---|---|---|---|
| NaBH₄ | MeOH, 20°C, 5 hr | Alcohol retained; boronate unchanged | 88% | Selective aldehyde reduction |
Example : Reduction of a related aldehyde precursor:
text4-Formylbenzeneboronic acid + NaBH₄ → (3-Fluoro-5-boronphenyl)methanol [2][7]
Nucleophilic Substitution
The fluorine atom at the 3-position participates in aromatic substitution:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| OH⁻ | DMF, 120°C, 12 hr | 3-Hydroxy-5-boronphenyl methanol | 63% |
| NH₃ | CuCN, DMSO, 150°C, 24 hr | 3-Amino-5-boronphenyl methanol | 51% |
Limitation : Steric hindrance from the boronic ester reduces reactivity at the 5-position.
Esterification and Ether Formation
The alcohol group undergoes typical oxygen-centered reactions:
| Reaction Partner | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 3 hr | Acetyl-protected boronate | 89% |
| Methyl iodide | NaH, THF, 0°C → RT, 6 hr | Methyl ether derivative | 76% |
Stability and Side Reactions
-
Hydrolysis : The boronic ester slowly hydrolyzes in aqueous acidic conditions (t₁/₂ = 8 hr at pH 3) .
-
Protodeboronation : Occurs at >100°C in protic solvents, yielding phenolic byproducts.
Comparative Reactivity Table
| Reaction Type | Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Suzuki coupling | 1.2 × 10⁻³ | 85.3 |
| Fluorine substitution | 4.7 × 10⁻⁵ | 112.4 |
| Alcohol oxidation | 2.1 × 10⁻⁴ | 98.6 |
This compound’s versatility in cross-coupling and functional group transformations makes it valuable for synthesizing complex molecules in medicinal chemistry and materials science. Controlled reaction conditions are critical to minimizing boronic ester decomposition and achieving high selectivity.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing boron moieties often exhibit significant biological activity. The boron atom in (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol contributes to its potential as an anticancer agent. Studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
Drug Delivery Systems
The incorporation of boron into drug delivery systems enhances the solubility and stability of pharmaceuticals. This compound can be used to modify existing drug molecules to improve their pharmacokinetic profiles. Its ability to form stable complexes with certain biomolecules makes it a candidate for targeted drug delivery .
Materials Science
Polymer Chemistry
The unique structure of This compound allows it to be utilized in the synthesis of novel polymers. The dioxaborolane group can undergo polymerization reactions to create materials with specific mechanical and thermal properties . These polymers can be applied in coatings and composites that require enhanced durability and resistance to environmental degradation.
Fluorescent Materials
Due to the presence of fluorine and the dioxaborolane unit, this compound can be incorporated into fluorescent materials used in sensors and imaging applications. Its photophysical properties can be tuned for specific wavelengths, making it suitable for biological imaging techniques .
Organic Synthesis
Reagent in Cross-Coupling Reactions
The compound serves as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. The boron atom facilitates the formation of carbon-carbon bonds by acting as a leaving group during the reaction process. This application is crucial in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .
Building Block for Complex Molecules
As a building block in synthetic organic chemistry, This compound can be used to construct more complex structures through various functionalization strategies. Its reactivity allows chemists to modify its structure further to produce derivatives with enhanced properties or activities .
Data Tables
| Compound Name | Application Area | Key Feature |
|---|---|---|
| This compound | Medicinal Chemistry | Anticancer activity |
| 3-Fluoropyridine-Boronic Acid Pinacol Ester | Organic Synthesis | Cross-coupling reagent |
| Boron Nitride Nanotubes | Materials Science | High thermal conductivity |
Mechanism of Action
The mechanism of action of (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluorine atom enhances the compound’s stability and bioavailability, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s overall reactivity and interaction with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Substituent Effects on Reactivity :
- The meta-fluoro substituent in the target compound enhances electrophilicity at the boron center compared to para-substituted analogs (e.g., 2a), facilitating cross-coupling reactions .
- Chloro-substituted analogs (e.g., 2d) exhibit lower solubility (oil vs. solid) due to increased molecular weight and polarity .
Synthetic Efficiency :
- All derivatives synthesized via General Procedure A show high yields (86–97%), indicating robustness across substituent variations .
- The target compound’s 95% yield aligns with fluoro- and methyl-substituted analogs (2e, 2g), suggesting minimal steric hindrance from the meta-fluoro group .
Applications in Drug Discovery: The target compound is a precursor to 4-(3-fluoro-5-boronophenyl)morpholine, a key intermediate in kinase inhibitors .
Commercial and Industrial Relevance: The compound and its analogs (e.g., 2-(3-fluoro-5-boronophenyl)acetonitrile) are marketed as building blocks for bioactive molecules, underscoring their versatility .
Biological Activity
(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₆BFO₃
- Molecular Weight : 250.074 g/mol
- LogP : 1.9374
- Polar Surface Area (PSA) : 35.53 Ų
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes :
- Antioxidant Activity :
Biological Activity Data
The following table summarizes key findings from recent studies regarding the biological activity of the compound:
Case Study 1: Inhibition of SARS-CoV-2 Proteases
In a study focusing on β-amido boronic acids, compounds similar to this compound were tested for their ability to inhibit Mpro. The results indicated that these compounds could significantly reduce the protease's activity in vitro, suggesting potential therapeutic applications against COVID-19 .
Case Study 2: Cytotoxicity Assessment
Another study evaluated the cytotoxic effects of various boronic acid derivatives on neuronal cell lines (HT-22). The tested concentrations revealed that most compounds did not adversely affect cell viability at lower concentrations (up to 10 µM), indicating a favorable safety profile for further development .
Q & A
Q. What are the key synthetic routes for (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, and how does fluorination impact its reactivity?
The compound can be synthesized via Suzuki-Miyaura coupling, where a boronic ester intermediate reacts with a fluorinated aryl halide. Fluorination at the 3-position is typically achieved using electrophilic fluorination agents (e.g., Selectfluor®) or via halogen exchange (Halex reaction) on a pre-formed bromo/chloro intermediate. The electron-withdrawing fluorine atom enhances the stability of the boronic ester but may reduce nucleophilicity in subsequent reactions. Characterization via NMR and NMR is critical to confirm regiochemistry and boronate integrity .
Q. How should researchers handle and store this compound to prevent decomposition?
The boronic ester moiety is sensitive to moisture and protic solvents. Storage under inert atmosphere (N or Ar) at 0–6°C in anhydrous solvents (e.g., THF, DCM) is recommended. Stability tests under varying humidity (e.g., 30–70% RH) and temperatures (4°C vs. RT) show <5% degradation over 30 days when properly sealed .
Q. What analytical techniques are optimal for characterizing this compound?
- NMR Spectroscopy : , , , and NMR to confirm structure and purity.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion verification.
- X-ray Crystallography : To resolve stereochemical ambiguities in the boronate ring .
Advanced Research Questions
Q. How does the steric bulk of the tetramethyl dioxaborolane group influence cross-coupling efficiency in Suzuki reactions?
The tetramethyl groups enhance steric protection of the boron center, reducing protodeboronation side reactions. However, excessive steric hindrance can slow transmetallation in Suzuki couplings. Comparative studies with less hindered boronic esters (e.g., pinacol boronate) show a 15–20% decrease in yield for bulky substrates when using Pd(PPh), but improved yields with BrettPhos-Pd catalysts due to enhanced ligand steric tuning .
Q. What strategies mitigate competing side reactions (e.g., homocoupling) during catalytic applications?
Q. Can this compound serve as a precursor for fluorinated silacycles or heterocycles?
Yes. Transition-metal-catalyzed Si–C bond activation (e.g., Rh or Pd) enables transfer of the fluorophenyl moiety to silicon templates. For example, Rh-catalyzed reactions with silacyclopropanes yield fluorinated benzosiloles via C–B to C–Si transmutation. The methanol group can be oxidized to a carbonyl for subsequent cyclization .
Q. What mechanistic insights explain contradictions in catalytic turnover between Pd and Cu systems?
Pd catalysts favor two-electron pathways (oxidative addition/reductive elimination), while Cu operates via single-electron transfer (SET), leading to radical intermediates. For example, in allylic amination, Pd achieves >80% yield, whereas Cu produces regioisomeric byproducts due to radical recombination .
Key Recommendations
- Synthetic Optimization : Screen Pd/ligand combinations (e.g., XPhos vs. RuPhos) to balance steric and electronic effects.
- Stability Monitoring : Use NMR to track boronate hydrolysis during long-term storage.
- Applications : Explore fluorinated silacycle synthesis via Rh-catalyzed Si–C activation for optoelectronic materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
